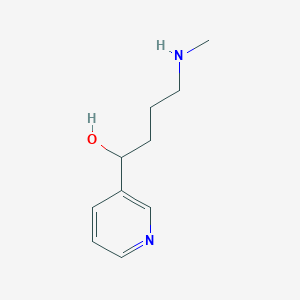

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

概要

説明

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol: is a chemical compound that features a pyridine ring and a butanol side chain with a methylamino group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol typically involves the reaction of 3-pyridylacetonitrile with methylamine, followed by reduction. The reaction conditions often require a suitable solvent, such as ethanol, and a reducing agent like lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

科学的研究の応用

Carcinogenesis Studies

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol is extensively studied for its role in tobacco-related carcinogenesis. It serves as a model compound to understand the mechanisms through which tobacco-derived nitrosamines contribute to cancer development, particularly lung cancer.

Key Findings :

- The compound is activated into DNA alkylating species, leading to mutations that can initiate carcinogenesis.

- It has been shown to induce cellular processes that promote tumor growth and progression .

Biomarker for Tobacco Exposure

This compound is being investigated as a potential biomarker for assessing tobacco exposure and its associated health risks. Its presence in biological fluids, such as urine, can indicate the extent of tobacco consumption and exposure to harmful nitrosamines.

Case Study :

A study published in the Journal of Toxicology demonstrated that measuring levels of this compound in urine correlates with the risk of developing tobacco-related diseases, providing a non-invasive method for monitoring exposure levels .

Pharmacological Research

The compound is also explored in pharmacological contexts due to its structural similarity to nicotine. Research focuses on understanding how it interacts with nicotinic acetylcholine receptors (nAChRs), which are implicated in addiction and neuropharmacology.

Research Insights :

- Investigations reveal that this compound can modulate nAChR activity, influencing neurotransmitter release and potentially affecting behaviors related to nicotine dependence .

Development of Tobacco Products

In the tobacco industry, this compound is utilized to evaluate health risks associated with new tobacco products. Understanding its chemical behavior helps in assessing the carcinogenic potential of various formulations.

Industry Application :

Regulatory bodies may use data on this compound to inform guidelines on product safety and consumer health protections, ensuring that new products do not pose excessive risks compared to traditional tobacco products .

Summary Table of Applications

| Application Area | Description | Key Studies/Findings |

|---|---|---|

| Carcinogenesis Studies | Investigating mechanisms of DNA damage and mutation induction | Links to lung cancer development |

| Biomarker for Tobacco Exposure | Measurement in urine as an indicator of tobacco use | Correlation with disease risk |

| Pharmacological Research | Interaction with nicotinic receptors influencing addiction | Modulation of neurotransmitter release |

| Development of Tobacco Products | Evaluating health risks associated with new formulations | Regulatory assessments for safety |

作用機序

The mechanism of action of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

- 4-(Methylamino)-1-(3-pyridyl)-1-butanone

- 4-(Methylamino)-1-(2-pyridyl)-1-butanol

- 4-(Methylamino)-1-(4-pyridyl)-1-butanol

Comparison: rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development.

生物活性

Rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, also known as NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol), is a tobacco-specific nitrosamine recognized for its significant biological activity, particularly in the context of cancer research. This compound is a primary metabolite of nicotine and has been extensively studied due to its carcinogenic properties. This article explores the biological activity of NNAL, including its mechanisms of action, metabolic pathways, and implications for human health.

- Molecular Formula : CHNO

- Molecular Weight : 180.247 g/mol

- CAS Number : 76030-54-1

Mechanisms of Biological Activity

NNAL exhibits various biological activities primarily through its interaction with cellular processes and molecular mechanisms. Key aspects include:

- Carcinogenicity : NNAL is known to induce mutations and promote tumor formation. It acts as a DNA alkylating agent, leading to the formation of DNA adducts that can result in carcinogenesis.

-

Enzyme Interaction : NNAL interacts with several enzymes, including:

- Carbonyl Reductase (CBR) : Catalyzes the reduction of carbonyl compounds, including NNAL itself, influencing its reactivity and biological effects .

- UDP-glucuronosyltransferases (UGTs) : These enzymes are involved in detoxifying NNAL by conjugating it with glucuronic acid, facilitating its excretion .

Biochemical Pathways

NNAL undergoes complex metabolic transformations that influence its biological activity:

| Metabolic Pathway | Enzymes Involved | Products |

|---|---|---|

| Oxidation | CBR1, CBR3 | Reactive metabolites |

| Glucuronidation | UGT2B28, UGT2B4 | NNAL-glucuronide |

Cellular Effects

NNAL's impact on cellular functions includes:

- Cell Signaling : Alters signaling pathways associated with cell proliferation and apoptosis.

- Gene Expression : Modifies the expression of genes involved in cell cycle regulation and stress response.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of NNAL vary significantly with dosage. In animal models, low doses may lead to subtle changes in gene expression, while higher doses result in marked increases in tumor incidence .

Case Studies and Research Findings

Several studies have highlighted the biological implications of NNAL:

- Cancer Research : A study demonstrated that NNAL exposure leads to increased DNA adduct formation in lung tissue, correlating with enhanced tumorigenesis in rodent models .

- Biomarker Development : NNAL has been established as a reliable biomarker for tobacco exposure, aiding in cancer risk assessment among smokers and non-smokers alike .

- Metabolic Studies : Research indicated that variations in metabolic enzyme expression can influence individual susceptibility to NNAL-induced carcinogenesis .

特性

IUPAC Name |

4-(methylamino)-1-pyridin-3-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDXAKRZPVKQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399005 | |

| Record name | 4-(METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76030-54-1 | |

| Record name | 4-(METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。